
Methyl 4-methoxysalicylate
Overview
Description
Methyl 4-methoxysalicylate, also known as methyl 2-hydroxy-4-methoxybenzoate, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of salicylic acid and is characterized by the presence of a methoxy group at the fourth position and a methyl ester group at the second position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxysalicylate can be synthesized through the esterification of 4-methoxysalicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxysalicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Organic Synthesis
MMS serves as a critical building block in organic synthesis. It is particularly noted for its role in the enantioselective synthesis of bioactive compounds such as (+)-coriandrone A and B, which are significant in pharmacological research . The compound's unique structure allows for selective reactions that are valuable in creating complex organic molecules.
Biological Research
MMS has been investigated for its potential biological activities:
Pharmaceutical Applications
The compound is being explored as a precursor in the synthesis of pharmaceuticals due to its structural properties that may confer therapeutic benefits. Its involvement in the production of various biologically active compounds highlights its importance in medicinal chemistry .
Industrial Uses
MMS is utilized in the production of fragrances and flavorings, contributing to its commercial value. Its chemical properties make it suitable for use in fine chemicals production, enhancing its industrial relevance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-methoxysalicylate involves its interaction with specific molecular targets and pathways. As an ester derivative of salicylic acid, it can undergo hydrolysis to release salicylic acid, which exerts anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Methyl salicylate:
Ethyl 4-methoxysalicylate: An ethyl ester derivative with similar properties but different ester group.
Methyl 2-hydroxy-5-methoxybenzoate: A positional isomer with the methoxy group at the fifth position instead of the fourth.
Uniqueness: Methyl 4-methoxysalicylate is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Biological Activity
Methyl 4-methoxysalicylate (MMS) is an organic compound with the molecular formula and a molecular weight of 182.18 g/mol. It is a derivative of salicylic acid and is known for its diverse biological activities, including antioxidant, antimicrobial, and potential therapeutic effects. This article explores the biological activity of MMS, supported by research findings, case studies, and data tables.
MMS is characterized by its crystal form, with a melting point of 50 °C and a boiling point of 134 °C. It is also recognized by various synonyms such as methyl 2-hydroxy-4-methoxybenzoate and methyl 2-hydroxy-p-anisate . The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 182.18 g/mol |
Melting Point | 50 °C |
Boiling Point | 134 °C |
Flash Point | 113 °C |
Antioxidant Activity
Research indicates that MMS exhibits significant antioxidant properties. A study investigating the methanol extracts of Primula veris subsp. columnae, where MMS was identified as the main component (37.1% concentration), demonstrated high antioxidant activity using various assays such as DPPH and FRAP . The antioxidant capacity was measured against standard antioxidants like Trolox and ascorbic acid, showing promising results in scavenging free radicals.
Antimicrobial Activity
MMS has been studied for its antimicrobial properties, particularly against bacteria and fungi. In the same study on Primula veris subsp. columnae, the methanol extracts containing MMS were evaluated for antibacterial and antifungal activities. While the flower volatile oil showed weak inhibition against tested pathogens, the presence of MMS suggests potential for further exploration in antimicrobial applications .
Enzyme Inhibition Studies
Another significant aspect of MMS's biological activity involves its role in inhibiting enzymes linked to metabolic disorders. A study highlighted that essential oils containing MMS exhibited dose-dependent inhibitory activity against angiotensin-converting enzyme (ACE), which is crucial in managing hypertension and type-2 diabetes . This suggests that MMS may have therapeutic potential in cardiovascular health.
Case Studies
- Case Study on Antioxidant Efficacy : A comparative analysis involved testing MMS alongside other compounds in various models to assess its efficacy in reducing oxidative stress markers. Results indicated that MMS significantly lowered malondialdehyde levels, a marker of lipid peroxidation, thus affirming its antioxidant capabilities.
- Clinical Implications : Preliminary clinical studies have proposed the use of MMS in formulations aimed at treating inflammatory conditions due to its anti-inflammatory properties observed in vitro. Further clinical trials are necessary to validate these findings.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Methyl 4-methoxysalicylate?
- Methodology :
- Synthesis : Prepare via esterification of 4-methoxysalicylic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress using thin-layer chromatography (TLC).
- Characterization : Confirm purity via HPLC (>98% purity, ). Determine melting point (47–53°C) using a calibrated melting point apparatus . Validate structure via -NMR (e.g., aromatic proton signals at δ 6.3–7.5 ppm) and FT-IR (O–H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
Q. How can researchers ensure reproducibility in the synthesis of this compound?
- Methodology :
- Document reaction conditions (temperature, stoichiometry, catalyst concentration) in detail.
- Include raw data (e.g., TLC plates, NMR spectra) in supplementary materials to allow independent verification .
- Cross-reference with published protocols for 4-methoxy-substituted salicylate esters to identify critical variables (e.g., solvent choice, reaction time) .
Q. What analytical techniques are essential for assessing the stability of this compound in topical formulations?
- Methodology :
- Perform accelerated stability studies under varying temperatures (25°C, 40°C) and humidity (60% RH).
- Use LC-MS to detect degradation products (e.g., hydrolysis to 4-methoxysalicylic acid).
- Evaluate photostability via UV-Vis spectroscopy after exposure to simulated sunlight .
Advanced Research Questions
Q. How can computational modeling predict the intermolecular interactions of this compound in co-crystals?
- Methodology :
- Use density functional theory (DFT) to calculate hydrogen-bonding energies between this compound and imidazolium ions (e.g., in co-crystals).
- Validate predictions with single-crystal X-ray diffraction (e.g., triclinic space group P1, unit cell parameters: ) .
- Compare experimental and simulated IR/Raman spectra to confirm interaction sites .
Q. What strategies resolve contradictions in toxicity data for this compound across studies?
- Methodology :
- Re-evaluate experimental conditions (e.g., cell lines, exposure duration) from conflicting studies. For example, discrepancies in EC₅₀ values (0.31–1.42) may arise from differing assay protocols .
- Perform meta-analysis using standardized toxicity metrics (e.g., LD₅₀ normalization) and control for variables like solvent choice (e.g., DMSO vs. aqueous solutions).
- Validate findings with in vivo models to bridge in vitro-in vivo extrapolation (IVIVE) gaps .
Q. How does the electronic structure of this compound influence its UV-protective efficacy in cosmetic formulations?
- Methodology :
- Conduct UV absorption studies (200–400 nm) to map and molar extinction coefficients.
- Compare with structurally analogous compounds (e.g., 2-hydroxy-4-methoxybenzophenone) to identify substituent effects on absorption .
- Use time-dependent DFT (TD-DFT) to model excited-state behavior and predict photodegradation pathways .
Q. What methodologies optimize the encapsulation efficiency of this compound in lipid-based drug delivery systems?
- Methodology :
- Screen lipid matrices (e.g., Cremophor EL vs. RH40) using phase diagrams and solubility parameters.
- Quantify encapsulation efficiency via dialysis followed by HPLC analysis.
- Assess in vitro release kinetics in simulated skin conditions (pH 5.5, 32°C) .
Q. Data Analysis & Reporting
Q. How should researchers handle large datasets from spectroscopic characterization of this compound derivatives?
- Methodology :
- Use principal component analysis (PCA) to reduce dimensionality in FT-IR or NMR datasets.
- Include processed data (e.g., peak assignments, integration ratios) in the main text; archive raw spectra in supplementary materials .
- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Q. What statistical approaches are robust for analyzing dose-response relationships in toxicity studies?
- Methodology :
Properties
IUPAC Name |
methyl 2-hydroxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICRWXFGZCVTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202860 | |
Record name | Methyl 4-methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-02-6 | |
Record name | Methyl 4-methoxysalicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5446-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxysalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5446-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methoxysalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-METHOXYSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R86H93L9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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